molecular formula C28H33ClN6O2 B11414919 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide

3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide

Cat. No.: B11414919
M. Wt: 521.1 g/mol
InChI Key: LUTZNNZMAWSJCA-UHFFFAOYSA-N
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Description

The compound 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide is a complex organic molecule that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a triazole ring, quinazoline moiety, and piperidine ring, contributes to its unique chemical properties and biological activities.

Properties

Molecular Formula

C28H33ClN6O2

Molecular Weight

521.1 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide

InChI

InChI=1S/C28H33ClN6O2/c1-20-13-17-33(18-14-20)16-6-15-30-26(36)12-11-25-31-32-28-34(19-21-7-2-4-9-23(21)29)27(37)22-8-3-5-10-24(22)35(25)28/h2-5,7-10,20H,6,11-19H2,1H3,(H,30,36)

InChI Key

LUTZNNZMAWSJCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. Common reagents used in this step include hydrazine derivatives and aldehydes under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using chlorobenzyl chloride and a suitable base.

    Attachment of the Piperidine Ring: The piperidine ring is attached via a nucleophilic substitution reaction, using 4-methylpiperidine and a suitable coupling agent.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using propanoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry approaches may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the triazoloquinazoline core.

    Reduction: Reduction reactions can occur at the carbonyl group and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to receptors on the cell surface or within cells, leading to changes in cellular signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide: can be compared with other similar compounds, such as:

    Triazoloquinazoline Derivatives: These compounds share the triazoloquinazoline core and exhibit similar biological activities.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, which contribute to their chemical reactivity and biological properties.

    Piperidine Derivatives: Molecules with a piperidine ring, known for their pharmacological activities.

The uniqueness of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide lies in its combination of these functional groups, which confer distinct chemical and biological properties.

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